Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde
CAS No.:
Cat. No.: VC18272303
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | (2R,3R)-2-(1-ethylimidazol-2-yl)oxolane-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H14N2O2/c1-2-12-5-4-11-10(12)9-8(7-13)3-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1 |
| Standard InChI Key | BWFLPSFZJMJYHH-DTWKUNHWSA-N |
| Isomeric SMILES | CCN1C=CN=C1[C@H]2[C@@H](CCO2)C=O |
| Canonical SMILES | CCN1C=CN=C1C2C(CCO2)C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a five-membered oxolane ring fused to a 1-ethyl-1H-imidazol-2-yl substituent at the 2-position and an aldehyde group at the 3-position. The stereochemistry (2R,3R) indicates specific spatial arrangements of these groups, which influence its reactivity and interactions. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, introduces electron-rich regions capable of hydrogen bonding and π-π stacking, critical for biological interactions.
Oxolane Ring Dynamics
The oxolane ring adopts a puckered conformation, as confirmed by X-ray crystallography in related tetrahydrofuran-based compounds . This conformation stabilizes the molecule through intramolecular hydrogen bonding between the aldehyde oxygen and adjacent hydrogen atoms .
Aldehyde Reactivity
The aldehyde group () at the 3-position serves as a key reactive site, enabling nucleophilic additions, condensations, and redox reactions. This functionality is pivotal for further derivatization in drug discovery .
Spectroscopic and Physical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 194.23 g/mol | |
| Predicted LogP | -0.35 (similar analogs) | |
| Polar Surface Area | 64 Ų | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of Rac-(2R,3R)-2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde typically involves multi-step organic reactions, as outlined below:
Step 1: Imidazole Alkylation
1-Ethylimidazole is alkylated using a halogenated oxolane precursor under basic conditions (e.g., potassium carbonate in dimethylformamide).
Comparative Analysis with Related Compounds
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